6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate is an organic compound known for its vibrant color and unique chemical properties. This compound is often used in various industrial applications, particularly as a dye due to its stability and color intensity .
Preparation Methods
The synthesis of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate typically involves a multi-step chemical process. The starting materials include 6-chloro-1,3-dimethyl-1H-benzotriazole and 4-((2-cyanoethyl)ethylamino)aniline. The reaction conditions often require controlled temperatures and the presence of specific catalysts to facilitate the formation of the azo bond . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a marker in analytical chemistry.
Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo bond and the chloro group play crucial roles in its reactivity and interaction with other compounds. The molecular targets and pathways involved depend on the specific application, such as binding to specific proteins in biological systems or interacting with other chemicals in industrial processes .
Comparison with Similar Compounds
Compared to other similar compounds, 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate stands out due to its unique combination of stability, color intensity, and reactivity. Similar compounds include:
- 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride
- 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate .
These compounds share similar structures but differ in their specific functional groups and resulting properties, making each suitable for different applications.
Properties
CAS No. |
97752-32-4 |
---|---|
Molecular Formula |
C20H22ClN7O2 |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-[4-[(6-chloro-1,3-dimethylbenzotriazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;formate |
InChI |
InChI=1S/C19H21ClN7.CH2O2/c1-4-27(11-5-10-21)16-8-6-15(7-9-16)22-23-17-12-14(20)13-18-19(17)26(3)24-25(18)2;2-1-3/h6-9,12-13H,4-5,11H2,1-3H3;1H,(H,2,3)/q+1;/p-1 |
InChI Key |
SRSIHSJBXQJZBS-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(N=[N+]3C)C.C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.